2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide 2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8310027
InChI: InChI=1S/C21H23N3O3S/c1-14-5-6-15(2)17(11-14)23-20(25)13-28-21-22-9-10-24(21)18-8-7-16(26-3)12-19(18)27-4/h5-12H,13H2,1-4H3,(H,23,25)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3=C(C=C(C=C3)OC)OC
Molecular Formula: C21H23N3O3S
Molecular Weight: 397.5 g/mol

2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

CAS No.:

Cat. No.: VC8310027

Molecular Formula: C21H23N3O3S

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide -

Specification

Molecular Formula C21H23N3O3S
Molecular Weight 397.5 g/mol
IUPAC Name 2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide
Standard InChI InChI=1S/C21H23N3O3S/c1-14-5-6-15(2)17(11-14)23-20(25)13-28-21-22-9-10-24(21)18-8-7-16(26-3)12-19(18)27-4/h5-12H,13H2,1-4H3,(H,23,25)
Standard InChI Key JAKRPPRRAOYEHH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3=C(C=C(C=C3)OC)OC
Canonical SMILES CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3=C(C=C(C=C3)OC)OC

Introduction

2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound featuring a unique combination of functional groups, including an imidazole ring, a sulfanyl group, and an acetamide moiety. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps, often starting with the formation of the imidazole ring and subsequent attachment of the sulfanyl group and acetamide moiety. The specific synthesis route can vary depending on the availability of starting materials and desired purity.

StepReactionReagentsConditions
1Formation of Imidazole Ring2,4-Dimethoxyaniline, GlyoxalAcidic Conditions
2Attachment of Sulfanyl Group2,5-Dimethylphenylamine, Chloroacetyl ChlorideBasic Conditions
3Acetamide FormationAcetic AnhydridePyridine

Biological Activities and Applications

Compounds featuring imidazole rings are known for their diverse pharmacological properties, including antimicrobial and antifungal activities. The presence of the dimethoxyphenyl group may enhance lipophilicity and biological interactions, potentially leading to improved efficacy in therapeutic applications.

Potential Applications

  • Antimicrobial Agents: The imidazole ring can interact with microbial enzymes, inhibiting growth.

  • Anticancer Agents: The sulfanyl group may form disulfide bonds with cysteine residues in proteins, affecting cell signaling pathways.

  • Medicinal Chemistry: The compound's unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

Comparison with Similar Compounds

CompoundStructural FeaturesUnique Aspects
2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamideImidazole ring, sulfanyl groupEnhanced binding affinity due to acetamide
2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamideSimilar imidazole and sulfanyl structureVariation in phenyl substituents affecting activity
5-substituted phenyl-1,2,4-triazole derivativesTriazole ring instead of imidazoleDifferent biological activities linked to triazole structure

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator